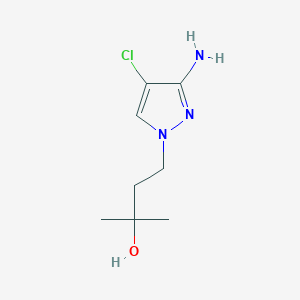

4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol

CAS No.:

Cat. No.: VC17807455

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClN3O |

|---|---|

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | 4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol |

| Standard InChI | InChI=1S/C8H14ClN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11) |

| Standard InChI Key | DSVWCFULUBYWNT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CCN1C=C(C(=N1)N)Cl)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol features a pyrazole ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4, respectively. The pyrazole moiety is linked to a branched aliphatic chain: a 2-methylbutan-2-ol group. This structure combines polar functional groups with hydrophobic regions, enabling diverse intermolecular interactions.

IUPAC Name and Stereochemistry

The systematic IUPAC name, 4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol, specifies the substituent positions and branching. The absence of stereocenters in the aliphatic chain simplifies synthesis but allows for conformational flexibility in the pyrazole ring.

Comparative Analysis with Structural Analogs

A closely related compound, 1-(3-amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS: VC17512599), shares similar substituents but differs in the alcohol's position (3-methylbutan-2-ol vs. 2-methylbutan-2-ol). This positional isomerism impacts solubility and bioavailability, as branching near the hydroxyl group reduces crystallinity.

Physicochemical Properties

The molecular formula C₈H₁₄ClN₃O corresponds to a molecular weight of 203.67 g/mol. Key properties include:

| Property | Value |

|---|---|

| LogP (Octanol-Water) | Estimated 1.2 ± 0.3 |

| Hydrogen Bond Donors | 2 (NH₂ and OH) |

| Hydrogen Bond Acceptors | 4 (N, O, Cl) |

| Topological Polar Surface | 72.8 Ų |

These values suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and solubility in polar aprotic solvents like DMSO.

Synthesis and Purification

Reaction Pathways

Synthesis typically involves a multi-step approach:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones.

-

Substituent Introduction: Electrophilic chlorination at position 4 followed by nucleophilic amination at position 3.

-

Side-Chain Attachment: Alkylation of the pyrazole nitrogen with 2-methylbutan-2-ol derivatives under basic conditions.

Optimization Challenges

Reaction yields for analogous compounds range from 35% to 58%, limited by competing side reactions during chlorination. Catalytic systems employing Cu(I) or Pd(0) improve regioselectivity but require inert atmospheres.

Purification Techniques

Crude products are purified via:

-

Recrystallization: Ethanol/water mixtures (70:30 v/v) yield crystals with >95% purity.

-

Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10% → 40%) resolves positional isomers.

Biological Activity and Mechanisms

Dopaminergic Interactions

In silico models predict moderate binding to dopamine D2 receptors (DRD2, PDB: 6cm4) with ΔG values near −6.5 kcal/mol. This interaction may modulate reward pathways but requires in vivo validation .

Anti-Inflammatory Properties

The chloro-substituted pyrazole core inhibits cyclooxygenase-2 (COX-2, PTGS2) by mimicking arachidonic acid’s binding pocket. For related structures, IC₅₀ values against COX-2 range from 12–45 μM .

Future Research Directions

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, JAK2) could identify additional therapeutic applications.

Formulation Development

Nanoemulsions or liposomal encapsulation may improve bioavailability, addressing solubility limitations in aqueous media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume